3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate
Overview
Description
3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate is an organic compound with a complex structure that includes a dioxopropanyl group, a nitro group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate typically involves the reaction of 4-nitrobenzoic acid with a suitable dioxopropanyl precursor under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 4-nitrobenzoic acid reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-(1,3-Dioxopropan-2-yl)-4-aminobenzoic acid hydrate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid
- 4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid
- 3-(1,3-Dioxopropan-2-yl)-4-aminobenzoic acid
Uniqueness
3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate is unique due to its specific substitution pattern on the benzoic acid ring, which influences its chemical reactivity and biological activity. The presence of both the dioxopropanyl and nitro groups provides a versatile platform for further chemical modifications, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(1,3-dioxopropan-2-yl)-4-nitrobenzoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO6.H2O/c12-4-7(5-13)8-3-6(10(14)15)1-2-9(8)11(16)17;/h1-5,7H,(H,14,15);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNCDLAMOWGSKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(C=O)C=O)[N+](=O)[O-].O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371431 | |
Record name | 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205680-84-8 | |
Record name | Benzoic acid, 3-(1-formyl-2-oxoethyl)-4-nitro-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205680-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-Hydroxycarbonyl-2-nitrophenyl)malondialdehyde monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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